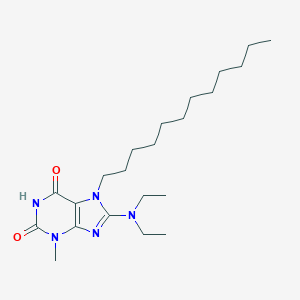
8-(diethylamino)-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(diethylamino)-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a diethylamino group, a dodecyl chain, and a methyl group attached to a purine core. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(diethylamino)-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the diethylamino group, the dodecyl chain, and the methyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
化学反应分析
Types of Reactions
8-(diethylamino)-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
8-(diethylamino)-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 8-(diethylamino)-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The diethylamino group can interact with nucleophilic sites on proteins and nucleic acids, potentially inhibiting their function. The dodecyl chain may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
相似化合物的比较
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theobromine: Another purine derivative found in chocolate, with mild stimulant effects.
Adenine: A fundamental purine base found in DNA and RNA.
Uniqueness
8-(diethylamino)-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylamino group and the long dodecyl chain differentiates it from other purine derivatives, potentially leading to unique interactions and applications.
生物活性
8-(diethylamino)-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as a purine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound's structure suggests that it may interact with various biological pathways, making it a candidate for therapeutic applications.
- Molecular Formula : C22H39N5O2
- Molar Mass : 405.57736 g/mol
- CAS Number : 312924-15-5
These properties indicate that the compound is relatively large and complex, which may influence its solubility and interaction with biological systems.
The biological activity of this compound is primarily linked to its ability to modulate cellular signaling pathways. Research suggests that purine derivatives can act on adenosine receptors, which are crucial in various physiological processes including inflammation, immune response, and cellular proliferation. The presence of the diethylamino group may enhance its affinity for these receptors compared to other purines.
Antiproliferative Effects
Studies have shown that similar purine derivatives exhibit antiproliferative effects on cancer cell lines. For instance:
- Case Study 1 : A derivative with structural similarities demonstrated significant inhibition of cell growth in MCF-7 breast cancer cells by inducing apoptosis through the mitochondrial pathway .
- Case Study 2 : Another analog was reported to inhibit the proliferation of HL-60 leukemia cells, suggesting potential applications in hematological malignancies .
Antiinflammatory Properties
The compound's ability to modulate inflammatory responses has also been documented:
- Research Finding : Compounds similar to this compound were shown to reduce the production of pro-inflammatory cytokines in macrophages. This indicates a potential role in treating inflammatory diseases .
Neuroprotective Effects
Emerging evidence suggests that purine derivatives may possess neuroprotective properties:
- Case Study 3 : In vitro studies indicated that certain analogs could protect neuronal cells from oxidative stress-induced apoptosis, which is critical in neurodegenerative diseases .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
8-(diethylamino)-7-dodecyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39N5O2/c1-5-8-9-10-11-12-13-14-15-16-17-27-18-19(23-21(27)26(6-2)7-3)25(4)22(29)24-20(18)28/h5-17H2,1-4H3,(H,24,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXQAZVLRHJSLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C2=C(N=C1N(CC)CC)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














